5-Methoxy-N-methyltryptamine

Übersicht

Beschreibung

5-Methoxy-N-methyltryptamine: is an organic chemical compound belonging to the tryptamine family. This compound has been synthesized and studied for its potential psychoactive properties, although it is believed to produce few or no psychedelic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-N-methyltryptamine typically involves the methylation of 5-methoxytryptamine. One common method includes the use of formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited use and the niche nature of its applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Methoxy-N-methyltryptamine can undergo oxidation reactions, typically resulting in the formation of corresponding indole derivatives.

Reduction: Reduction reactions are less common but can be used to modify the functional groups attached to the indole ring.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while substitution can produce a variety of N-alkylated tryptamines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

5-MeO-NMT primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. Its structural modifications compared to other tryptamines enhance its potency and alter its effects on perception and mood. The compound exhibits the following characteristics:

- Serotonin Receptor Interaction : 5-MeO-NMT has been shown to bind effectively to serotonin receptors, influencing neurotransmission and potentially altering mood and perception. Studies indicate that it acts as a non-selective agonist, similar to other tryptamines like DMT and psilocin .

- Metabolism : Research into the metabolism of 5-MeO-NMT indicates that it undergoes significant biotransformation in the liver, which affects its pharmacokinetics. The identification of metabolites can aid in understanding its effects and potential toxicity .

Therapeutic Applications

Recent studies have explored the therapeutic potential of 5-MeO-NMT in treating various mental health conditions:

- Depression and Anxiety : Preliminary findings suggest that compounds like 5-MeO-NMT may offer rapid relief from symptoms of depression and anxiety. Its mechanism involves modulation of serotonin pathways, which are crucial in mood regulation .

- Psychedelic Research : As part of the broader category of psychedelics, 5-MeO-NMT is being investigated for its ability to facilitate profound psychological experiences that may lead to therapeutic breakthroughs in psychotherapy .

Case Studies

Several documented case studies provide insights into the effects and applications of 5-MeO-NMT:

- Clinical Trial Insights : A clinical trial reported on vaporized dosing of 5-MeO-DMT (closely related to 5-MeO-NMT) showed safety up to 18 mg with rapid onset effects. This suggests potential for similar dosing strategies with 5-MeO-NMT in future trials .

- Intoxication Reports : There have been reports detailing intoxication cases involving tryptamines, including 5-MeO-NMT derivatives. These cases highlight the need for careful monitoring due to possible adverse effects when used recreationally or without medical supervision .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Methoxy-N-methyltryptamine, a comparison with other related compounds is useful:

| Compound | Potency (relative) | Primary Receptor Action | Notable Effects |

|---|---|---|---|

| 5-MeO-DMT | High | 5-HT1A, 5-HT2A | Rapid onset psychedelic experience |

| DMT | Moderate | 5-HT2A | Intense visual hallucinations |

| Psilocin | Moderate | 5-HT2A | Altered perception and mood |

| 5-MeO-NMT | Variable | Non-selective | Potential antidepressant effects |

Wirkmechanismus

it is believed to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes . These interactions may influence neurotransmitter release and receptor activity, although further research is needed to fully understand these effects.

Vergleich Mit ähnlichen Verbindungen

N-Methyltryptamine: The parent compound without the methoxy group.

5-Methoxy-N,N-dimethyltryptamine: A more potent analog with significant psychoactive effects.

Serotonin: A naturally occurring neurotransmitter with a similar indole structure.

Melatonin: A hormone involved in regulating sleep, also structurally related to tryptamines.

Uniqueness: 5-Methoxy-N-methyltryptamine is unique in its minimal psychoactive effects compared to other tryptamines like 5-Methoxy-N,N-dimethyltryptamine. This makes it a compound of interest for studying the structure-activity relationships within the tryptamine family .

Biologische Aktivität

5-Methoxy-N-methyltryptamine (5-MeO-NMT) is a lesser-known member of the tryptamine family, which includes other psychoactive compounds like DMT and 5-MeO-DMT. This article explores the biological activity of 5-MeO-NMT, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

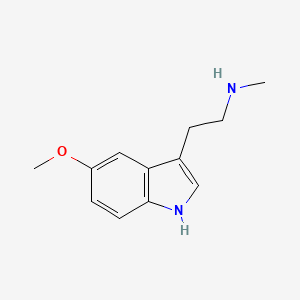

Chemical Structure and Properties

5-MeO-NMT has the molecular formula C₁₂H₁₆N₂O and is structurally related to serotonin. Its chemical structure features a methoxy group at the 5-position of the indole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Melting Point | 90-93 °C |

| Log P (octanol/water) | 3.30 |

Pharmacological Activity

5-MeO-NMT acts primarily as a serotonin receptor agonist , particularly at the 5-HT_2A receptor subtype. Research indicates that it has a higher affinity for this receptor compared to others, suggesting a significant role in modulating serotonergic activity in the brain .

- Serotonin Receptor Agonism : 5-MeO-NMT exhibits nonselective agonistic activity on serotonin receptors, leading to various psychoactive effects.

- Inhibition of Serotonin Reuptake : Similar to other tryptamines, it inhibits serotonin reuptake, which may contribute to its psychoactive effects .

Biotransformation and Metabolism

The metabolic pathways of 5-MeO-NMT are similar to those of other tryptamines. It is primarily metabolized by monoamine oxidase (MAO), specifically MAO-A, through deamination and demethylation processes:

- Major Metabolites : The primary metabolite identified in studies is 5-methoxyindoleacetic acid (5-MIAA), accounting for a significant portion of urinary excretion after administration .

- Pharmacokinetics : Studies show that after intraperitoneal administration in rats, 5-MeO-NMT is rapidly absorbed with a short half-life, indicating quick onset and offset of action .

Case Studies and Research Findings

Several studies have investigated the biological effects of 5-MeO-NMT:

- Psychoactive Effects : Anecdotal reports suggest that users experience altered states of consciousness similar to those induced by other tryptamines but with unique qualitative differences .

- Safety Profile : Research indicates that 5-MeO-NMT has a relatively low toxicity profile, making it a candidate for further research into therapeutic applications .

- Potential Therapeutic Uses : The compound has been explored for its potential in treating mood disorders due to its serotonergic activity. However, comprehensive clinical trials are needed to establish efficacy and safety conclusively .

Comparison with Related Compounds

To better understand the biological activity of 5-MeO-NMT, it is useful to compare it with other related tryptamines:

| Compound | Primary Activity | Receptor Affinity | Toxicity Profile |

|---|---|---|---|

| 5-MeO-DMT | Strong psychedelic effects | High (5-HT_2A) | Moderate |

| DMT | Psychedelic effects | High (5-HT_2A) | Low |

| 5-Hydroxytryptamine (Serotonin) | Neurotransmitter | High (multiple) | N/A |

| 5-MeO-NMT | Psychoactive effects | Moderate | Low |

Eigenschaften

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDDCRIHMZGWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173909 | |

| Record name | 5-Methoxy-N-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-03-2 | |

| Record name | 5-Methoxy-N-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N-METHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBO217L5YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Methoxy-N-methyltryptamine in plant biology?

A: this compound (5-MeO-NMT) has been identified as a key alkaloid in certain plant species, notably reed canarygrass (Phalaris arundinacea). Research suggests that environmental factors like soil moisture and nitrogen levels can influence 5-MeO-NMT concentrations in these plants. [] This finding suggests a potential role of this compound in the plant's response to environmental stress.

Q2: How does this compound relate to other tryptamine alkaloids?

A: 5-MeO-NMT belongs to the tryptamine family, sharing structural similarities with compounds like serotonin, bufotenine, and N-methylserotonin. [, ] Notably, these alkaloids are known for their potent psychotropic effects in humans and their potential involvement in neurological disorders. []

Q3: Can you describe the biosynthetic pathway of this compound?

A: In Phalaris aquatica, 5-MeO-NMT is synthesized from the essential amino acid tryptophan. [] This process involves a series of enzymatic reactions, including decarboxylation by tryptophan decarboxylase and two subsequent methylation steps catalyzed by N-methyltransferases. [] Detailed kinetic studies of these enzymes provide insights into the regulation and efficiency of 5-MeO-NMT biosynthesis. []

Q4: What analytical techniques are employed to quantify this compound in plant material?

A: Researchers have developed sensitive and specific thin-layer chromatography (TLC) methods coupled with fluorescence scanning to accurately determine 5-MeO-NMT levels in plant samples like reed canarygrass. [] These advancements allow for the simultaneous quantification of various alkaloids, providing a comprehensive profile of these compounds in plant extracts.

Q5: Has this compound been detected in substances associated with human use?

A: Yes, 5-MeO-NMT has been identified in designer drugs, sometimes alongside other tryptamine derivatives. [, ] In one case report, its presence in a confiscated product was linked to an individual experiencing an acute confusional state. [] This highlights the potential risks associated with the unregulated use of substances containing 5-MeO-NMT.

Q6: Is this compound found in any other plant species besides reed canarygrass?

A: While reed canarygrass is a well-studied source, 5-MeO-NMT has also been identified in Tetrapterys mucronata, a plant occasionally used in ayahuasca preparations in Brazil. [] This finding raises concerns about the potential toxicity of this plant, as 5-MeO-NMT, alongside other alkaloids like bufotenine, is present in significant quantities. []

Q7: What are the implications of finding this compound in ayahuasca preparations?

A: The presence of 5-MeO-NMT in Tetrapterys mucronata, when used as an ayahuasca ingredient, raises safety concerns. [] While ayahuasca traditionally utilizes specific plant combinations, variations in plant sources and preparation methods can lead to the inclusion of potentially toxic alkaloids. [] This highlights the importance of careful sourcing and understanding the potential risks associated with ingesting such preparations.

Q8: Are there any synthetic routes available for producing this compound?

A: While the provided research does not delve into specific synthetic pathways for 5-MeO-NMT, it does mention the synthesis of related compounds like serotonin and bufotenine utilizing 1-hydroxyindole chemistry. [] This suggests that similar synthetic strategies could potentially be employed for 5-MeO-NMT production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.